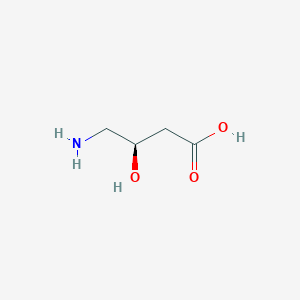

(R)-4-Amino-3-hydroxybutyric acid

描述

Structure

3D Structure

属性

IUPAC Name |

(3R)-4-amino-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGDEPYYFWUPGO-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CN)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220409 | |

| Record name | gamma-Amino-beta-hydroxybutyric acid, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7013-07-2 | |

| Record name | gamma-Amino-beta-hydroxybutyric acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Amino-beta-hydroxybutyric acid, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-4-amino-3-hydroxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-AMINO-.BETA.-HYDROXYBUTYRIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/592W66MW4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Endogenous Biosynthesis of (R)-4-Amino-3-hydroxybutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Amino-3-hydroxybutyric acid (GABOB), also known as γ-amino-β-hydroxybutyric acid, is an endogenous metabolite found in the mammalian central nervous system. It is a structural analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), and is recognized for its own neuromodulatory and anticonvulsant properties. Understanding the endogenous biosynthesis of GABOB is crucial for elucidating its physiological roles and for the development of novel therapeutic strategies targeting neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core biosynthetic pathway of (R)-GABOB, including the key enzymatic steps, and offers detailed methodologies for its study.

Core Biosynthesis Pathway

The primary route for the endogenous synthesis of this compound involves a two-step enzymatic conversion starting from the amino acid L-glutamate.

-

Decarboxylation of L-Glutamate to GABA: The initial step is the irreversible decarboxylation of L-glutamate to form γ-aminobutyric acid (GABA). This reaction is catalyzed by the enzyme Glutamate Decarboxboxylase (GAD) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[1][2] In mammals, two isoforms of GAD, GAD65 and GAD67, are responsible for the synthesis of GABA in the brain.[3]

-

Hydroxylation of GABA to this compound: The subsequent and defining step in GABOB biosynthesis is the hydroxylation of GABA at the β-position (C3) to yield this compound. While the existence of this pathway is established, the specific enzyme responsible for this hydroxylation reaction in mammals has not yet been definitively identified and characterized. This putative enzyme is referred to as GABA hydroxylase .

An alternative proposed pathway involves the hydroxylation of putrescine to 2-hydroxyputrescine, followed by oxidative N-dealkylation to form GABOB. However, the conversion from GABA is considered a primary route.

Quantitative Data

Currently, there is a notable scarcity of quantitative data in the scientific literature specifically detailing the kinetics of the enzymatic conversion of GABA to (R)-GABOB. The following table summarizes the known concentrations of GABOB in mammalian brain tissue, highlighting the need for further research to determine the kinetic parameters of the enzymes involved in its biosynthesis.

| Parameter | Species | Brain Region | Concentration | Citation |

| This compound | Rat | Brain | <0.01 µmol/g | [4] |

| This compound | Bovine | Brain | 4.8 µmol/g | [4] |

Signaling Pathway Diagram

Endogenous biosynthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Quantification of this compound in Brain Tissue by LC-MS/MS

This protocol describes a sensitive and specific method for the quantification of GABOB in biological samples.

a. Sample Preparation (Brain Tissue)

-

Homogenize frozen brain tissue in 4 volumes of ice-cold 0.1 M perchloric acid.

-

Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and neutralize it with a solution of 2 M potassium carbonate.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

An internal standard (e.g., a stable isotope-labeled GABOB) should be added at the beginning of the homogenization step for accurate quantification.

b. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar compounds like GABOB.

-

Mobile Phase A: Acetonitrile with 0.1% formic acid.

-

Mobile Phase B: Water with 0.1% formic acid.

-

Gradient: A gradient elution starting with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

GABOB: The precursor ion will be the protonated molecule [M+H]⁺. The product ions will be specific fragments generated by collision-induced dissociation (CID). These transitions need to be optimized for the specific instrument used.

-

Internal Standard: MRM transitions for the stable isotope-labeled internal standard will be monitored similarly.

-

-

c. Data Analysis

-

Construct a calibration curve using known concentrations of GABOB standards.

-

Calculate the concentration of GABOB in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vitro Assay for GABA Hydroxylase Activity

This protocol provides a framework for detecting the enzymatic conversion of GABA to GABOB in vitro, which can be used to screen for and characterize the putative "GABA hydroxylase".

a. Enzyme Source Preparation

-

Prepare a crude enzyme extract from a relevant biological source (e.g., mammalian brain tissue, or a cell line expressing candidate enzymes).

-

Homogenize the tissue or cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to separate the cytosolic and microsomal fractions, as the subcellular location of the enzyme may be unknown.

b. In Vitro Reaction

-

Set up the reaction mixture in a microcentrifuge tube:

-

Enzyme preparation (e.g., 50-100 µg of protein).

-

GABA (substrate, e.g., 1 mM).

-

Cofactors (if the enzyme is suspected to be a dioxygenase, include 2-oxoglutarate, Fe(II), and ascorbate).

-

Reaction buffer to a final volume of 100 µL.

-

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold methanol or perchloric acid.

-

Centrifuge to precipitate proteins and collect the supernatant for analysis.

c. Detection of GABOB

-

Analyze the supernatant for the presence of GABOB using the LC-MS/MS method described in Protocol 1.

-

The amount of GABOB produced is a measure of the GABA hydroxylase activity.

Purification of Putative GABA Hydroxylase

This protocol outlines a general strategy for the purification of the enzyme responsible for GABA hydroxylation.

a. Workflow Diagram

General workflow for enzyme purification.

b. Detailed Steps

-

Crude Extract Preparation: Start with a large quantity of the biological source material and prepare a crude enzyme extract as described in Protocol 2a.

-

Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the crude extract to precipitate proteins based on their solubility. Collect the protein pellet at different saturation percentages and assay each fraction for GABA hydroxylase activity.

-

Chromatography:

-

Ion-Exchange Chromatography: Load the active fraction onto an ion-exchange column (anion or cation exchange, depending on the enzyme's isoelectric point). Elute the bound proteins with a salt gradient and collect fractions. Assay each fraction for activity.

-

Affinity Chromatography: If a known cofactor or substrate analog can be immobilized on a column matrix, this can be a powerful purification step.

-

Size-Exclusion Chromatography: Separate proteins based on their molecular size. This step can also provide an estimate of the native molecular weight of the enzyme.

-

-

Purity Assessment: At each step, assess the purity of the enzyme preparation using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). The final purified enzyme should ideally show a single band on the gel.

-

Enzyme Identification: The purified protein band can be excised from the gel and identified using mass spectrometry (e.g., LC-MS/MS peptide sequencing).

Conclusion

The endogenous biosynthesis of this compound from L-glutamate via GABA represents a key metabolic pathway with significant implications for neuroscience and drug development. While the initial step catalyzed by glutamate decarboxylase is well-characterized, the subsequent hydroxylation of GABA to GABOB remains an area of active investigation, with the responsible enzyme yet to be definitively identified. The experimental protocols outlined in this guide provide a robust framework for researchers to quantify GABOB, assay for the elusive GABA hydroxylase activity, and ultimately purify and characterize this important enzyme. Further research in this area is essential to fully understand the regulation and physiological significance of GABOB in the mammalian brain.

References

- 1. An Enzyme Assay Kit for GABA Quantification in Plant Tissues | Springer Nature Experiments [experiments.springernature.com]

- 2. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of gamma-aminobutyric acid synthesis in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABA enzymatic assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of γ-Amino-β-hydroxybutyric Acid (GABOB) in the Human Brain: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Amino-β-hydroxybutyric acid (GABOB), a hydroxylated derivative of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), is an endogenous molecule within the central nervous system (CNS). Despite its known anticonvulsant properties and interaction with GABAergic systems, its natural occurrence, concentration, and precise metabolic pathways in the human brain remain subjects of ongoing investigation. This technical guide synthesizes the current, albeit limited, understanding of GABOB's presence in the mammalian brain, outlines putative biosynthetic and metabolic routes, and provides a representative experimental protocol for its quantification. Due to the scarcity of direct human data, this document draws upon findings from animal models to provide a foundational understanding for researchers in neurology, pharmacology, and drug development.

Natural Occurrence and Concentration

One study has reported conflicting results concerning the concentration of GABOB in the CNS, with levels ranging from less than 0.01 to 4.8 μmol/g in rat and bovine brain tissue, respectively[1]. The precursor to one of GABOB's proposed synthetic pathways, 2-hydroxyputrescine, has been quantified in the rat cerebellum (2.44 ± 0.49 pg/μg protein) and hippocampus (1.52 ± 0.20 pg/μg protein), lending indirect support for the endogenous production of GABOB in these brain regions[1].

Table 1: Reported Concentrations of GABOB in Mammalian Brain Tissue

| Species | Brain Region | Concentration | Reference |

| Rat | CNS | <0.01 µmol/g | [1] |

| Bovine | Brain | 4.8 µmol/g | [1] |

Note: These values should be interpreted with caution and may not be directly extrapolated to human brain concentrations.

Biosynthesis and Metabolism

The precise metabolic pathways of GABOB in the human brain have not been fully elucidated. However, two primary biosynthetic routes have been proposed based on studies in mammalian systems.[1]

Pathway 1: Hydroxylation of GABA

This proposed pathway involves the direct hydroxylation of GABA at the beta-position to form GABOB. The specific enzyme responsible for this conversion in the brain has yet to be definitively identified.

Pathway 2: From 2-Hydroxyputrescine

The second proposed pathway begins with the hydroxylation of putrescine to form 2-hydroxyputrescine. Subsequently, 2-hydroxyputrescine undergoes oxidative N-dealkylation to yield GABOB.[1]

The catabolism of GABOB is also not well understood, but it is likely to be metabolized by enzymes involved in amino acid and neurotransmitter degradation.

Signaling Pathways and Physiological Role

GABOB is known to exert its effects through the GABAergic system, acting as an agonist at ionotropic (GABAA and GABAC) and metabotropic (GABAB) receptors.[1] The two stereoisomers of GABOB, R-(−)-GABOB and S-(+)-GABOB, exhibit different potencies at these receptors. R-(−)-GABOB is the more potent anticonvulsant and shows higher potency at GABAB and GABAC receptors, while S-(+)-GABOB has a higher affinity for GABAA receptors.[1]

The anticonvulsant properties of GABOB have been demonstrated in various animal models of epilepsy.[1] A synthetic version of GABOB has been investigated as an add-on therapy for severe focal epilepsy in adult patients.[2]

Experimental Protocols for GABOB Quantification

While a standardized, universally accepted protocol for GABOB quantification in human brain tissue is not established, the following methodology represents a viable approach based on established techniques for the analysis of related neurochemicals like GABA and γ-hydroxybutyric acid (GHB) using high-performance liquid chromatography-mass spectrometry (HPLC-MS).

Principle

This method involves the extraction of small molecules, including GABOB, from brain tissue homogenates, followed by derivatization to enhance chromatographic separation and detection sensitivity. Quantification is achieved by HPLC coupled with tandem mass spectrometry (MS/MS) using a stable isotope-labeled internal standard.

Materials and Reagents

-

GABOB standard

-

Stable isotope-labeled GABOB (e.g., GABOB-d6) for internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Derivatization agent (e.g., AccQ•Tag™ Ultra Derivatizing Agent Kit)

-

Water, ultrapure

-

Phosphate-buffered saline (PBS)

-

Brain tissue homogenization buffer (e.g., PBS with protease inhibitors)

Instrumentation

-

High-performance liquid chromatograph (HPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Homogenizer

-

Centrifuge

-

Analytical balance

-

pH meter

Sample Preparation

-

Tissue Homogenization: Accurately weigh frozen brain tissue and homogenize in ice-cold homogenization buffer.

-

Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard to the homogenate to precipitate proteins.

-

Centrifugation: Centrifuge the mixture at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the small molecule analytes.

-

Derivatization: Derivatize an aliquot of the supernatant according to the manufacturer's protocol for the chosen derivatization agent. This step is crucial for improving the chromatographic properties and ionization efficiency of GABOB.

-

Dilution: Dilute the derivatized sample with an appropriate solvent for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

-

Chromatographic Separation: Inject the prepared sample onto a suitable HPLC column (e.g., a reverse-phase C18 column). Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to achieve separation of GABOB from other endogenous compounds.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization mode. Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) for the detection of the derivatized GABOB and its internal standard.

-

Multiple Reaction Monitoring (MRM): Set up MRM transitions for the derivatized GABOB and the internal standard to ensure high selectivity and sensitivity of detection.

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards of known GABOB concentrations and the fixed concentration of the internal standard. Process these standards in the same manner as the tissue samples to generate a calibration curve.

-

Quantification: Determine the concentration of GABOB in the brain tissue samples by interpolating the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.

Visualizations

Caption: Putative Biosynthesis of GABOB via Hydroxylation of GABA.

Caption: Proposed Biosynthesis of GABOB from 2-Hydroxyputrescine.

Caption: Experimental Workflow for GABOB Quantification in Brain Tissue.

Conclusion and Future Directions

The study of GABOB in the human brain is an emerging field with significant potential for advancing our understanding of neuro-inhibition and related pathological conditions. While current knowledge about its endogenous concentrations and metabolic pathways is limited, the available evidence from animal models suggests that GABOB is a neuroactive compound with important physiological roles. Future research should prioritize the development and application of highly sensitive analytical methods to accurately quantify endogenous GABOB levels in human brain tissue and cerebrospinal fluid. Elucidating its precise biosynthetic and metabolic pathways will be crucial for understanding its regulation and its role in both health and disease. Such advancements will pave the way for exploring GABOB as a potential biomarker and a therapeutic target for a range of neurological disorders.

References

Pharmacological Profile of (R)-4-Amino-3-hydroxybutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Amino-3-hydroxybutyric acid, also known as (R)-GABOB or β-hydroxy-γ-aminobutyric acid, is a derivative of the primary inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA).[1] As an endogenous metabolite of GABA, (R)-GABOB has garnered significant interest for its pharmacological properties, particularly its anticonvulsant effects.[1][2] Unlike GABA, GABOB demonstrates a greater capacity to cross the blood-brain barrier, enhancing its potential as a centrally acting therapeutic agent.[1] This document provides an in-depth overview of the pharmacological profile of the (R)-enantiomer of GABOB, focusing on its interactions with GABA receptors, downstream signaling pathways, and preclinical efficacy.

Pharmacodynamics

The primary mechanism of action of this compound involves its interaction with multiple subtypes of GABA receptors. It functions as a modulator at GABA-A, GABA-B, and GABA-C receptors, exhibiting distinct affinities and functional activities at each.[2][3]

Receptor Binding and Functional Activity

(R)-GABOB demonstrates stereoselective binding to GABA receptors. It is the more potent enantiomer at GABA-B and GABA-C receptors, whereas the (S)-(+)-enantiomer shows a higher affinity for GABA-A receptors.[2][4] (R)-GABOB also inhibits the uptake of GABA in rat brain synaptosomes.[3]

The quantitative data on the binding affinity and functional potency of (R)-GABOB at various receptor sites are summarized in Table 1.

Table 1: Receptor Binding and Functional Potency of this compound

| Target | Parameter | Value (µM) | Species/System | Reference |

| GABA-A Receptor | IC50 | 1 | Rat Brain Membranes | [3] |

| GABA-B Receptor | IC50 | 0.35 | Rat Brain Membranes | [3] |

| GABA-C Receptor | EC50 | 19 | Human Recombinant (Xenopus oocytes) | [3] |

| GABA Uptake | IC50 | 67 | Rat Brain Synaptosomes | [3] |

Signaling Pathways

GABA-A and GABA-C receptors are ionotropic, ligand-gated chloride channels.[5] Activation of these receptors by (R)-GABOB leads to an influx of chloride ions (Cl-), causing hyperpolarization of the neuronal membrane. This hyperpolarization makes the neuron less likely to fire an action potential, resulting in an inhibitory effect on neurotransmission.

References

- 1. γ-Amino-β-hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 2. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABA receptor - Wikipedia [en.wikipedia.org]

Stereospecificity of GABOB and its biological significance

An In-depth Technical Guide on the Stereospecificity of GABOB and its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-amino-beta-hydroxybutyric acid (GABOB), a naturally occurring derivative of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), exhibits significant stereospecificity in its interaction with GABA receptors. This technical guide provides a comprehensive overview of the differential pharmacological and physiological effects of the (R)- and (S)-enantiomers of GABOB. We delve into the quantitative analysis of their binding affinities and functional activities at GABAA, GABAB, and GABAC receptors, highlighting the critical role of stereochemistry in receptor interaction and activation. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development efforts in this area.

Introduction

Gamma-amino-beta-hydroxybutyric acid (GABOB) is an endogenous neuromodulator found in the mammalian central nervous system.[1] As a chiral molecule, GABOB exists in two enantiomeric forms: (R)-(-)-GABOB and (S)-(+)-GABOB. The spatial arrangement of the hydroxyl group at the β-position profoundly influences its biological activity, leading to distinct pharmacological profiles for each enantiomer. This stereospecificity is of paramount importance in the context of drug design and development, as the desired therapeutic effects may be predominantly associated with one enantiomer, while the other may be inactive or contribute to off-target effects. This guide explores the stereoselective interactions of GABOB enantiomers with the major subtypes of GABA receptors, providing a detailed analysis of their biological significance.

Stereospecificity of GABOB at GABA Receptors

The differential effects of GABOB enantiomers are most pronounced in their interactions with the three main classes of GABA receptors: GABAA, GABAB, and GABAC (now classified as GABAA-rho).

GABAA Receptors

At GABAA receptors, the enantioselectivity favors the (S)-(+)-enantiomer. (S)-(+)-GABOB is a more potent agonist at GABAA receptors compared to (R)-(-)-GABOB.[2] This indicates that the conformation of the (S)-enantiomer is more favorable for binding to and activating the ionotropic GABAA receptor channel.

GABAB Receptors

In contrast to GABAA receptors, GABAB receptors exhibit a preference for the (R)-(-)-enantiomer. (R)-(-)-GABOB is a more potent agonist at these metabotropic G-protein coupled receptors than (S)-(+)-GABOB.[2] This reversal of stereoselectivity highlights the distinct structural requirements of the GABAB receptor binding pocket.

GABAC (GABAA-rho) Receptors

The stereospecificity of GABOB at GABAC receptors is particularly well-documented and demonstrates the subtle yet critical nature of ligand-receptor interactions. Both enantiomers act as full agonists at wild-type ρ1 GABAC receptors, with the (R)-enantiomer generally showing higher potency.[2][3]

A pivotal study using site-directed mutagenesis of the ρ1 GABAC receptor revealed the critical role of the threonine 244 (T244) residue in the ligand-binding site for the stereospecific action of GABOB.[1][3] When T244 was mutated to a serine (T244S), the pharmacological profiles of the GABOB enantiomers diverged dramatically:

-

(R)-(-)-GABOB acted as a weak partial agonist.[3]

-

(S)-(+)-GABOB behaved as a competitive antagonist.[3]

This functional switch underscores the importance of the hydroxyl group on the T244 residue in mediating the agonist activity of the (S)-enantiomer and highlights the precise stereochemical interactions that govern receptor activation.

Quantitative Data on GABOB Enantiomer Activity

The following tables summarize the quantitative data on the affinity and efficacy of GABOB enantiomers at different GABA receptor subtypes.

Table 1: Comparative Affinity of GABOB Enantiomers at GABAA and GABAB Receptors

| Receptor Subtype | Enantiomer | IC50 (µM) |

| GABAA | (S)-(+)-GABOB | 0.6 |

| (R)-(-)-GABOB | 10 | |

| GABAB | (R)-(-)-GABOB | 0.2 |

| (S)-(+)-GABOB | 3.5 |

Data from Falch et al. (1986)[4]. IC50 values represent the concentration required to inhibit the binding of a radiolabeled ligand by 50%.

Table 2: Pharmacological Profile of GABOB Enantiomers at Wild-Type and Mutant ρ1 GABAC Receptors

| Receptor | Ligand | EC50 / IC50 (µM) | Emax (% of GABA) | Activity |

| ρ1 Wild-Type | (R)-(-)-GABOB | 19 | 100% | Full Agonist |

| (S)-(+)-GABOB | 45 | 100% | Full Agonist | |

| ρ1 T244S Mutant | (R)-(-)-GABOB | >1000 | 26% (at 1mM) | Weak Partial Agonist |

| (S)-(+)-GABOB | 417.4 (IC50) | - | Competitive Antagonist |

Data from Chebib et al. (2012)[1][3]. EC50 is the concentration for half-maximal activation. IC50 is the concentration for half-maximal inhibition. KB for (S)-(+)-GABOB at ρ1 T244S was 204 µM.

Biological Significance

The stereospecificity of GABOB has significant biological and therapeutic implications. The differential activity of the enantiomers means that the overall effect of racemic GABOB is a composite of the actions of both forms at various receptor subtypes.

-

Anticonvulsant and Neuromodulatory Effects: The anticonvulsant properties of GABOB are thought to be mediated primarily through its action on GABA receptors. The higher potency of (S)-(+)-GABOB at GABAA receptors and (R)-(-)-GABOB at GABAB receptors suggests that both enantiomers may contribute to its overall therapeutic profile, albeit through different mechanisms.

-

Drug Development: Understanding the stereospecificity of GABOB is crucial for the design of more selective and potent GABAergic drugs. By targeting the synthesis of a single, more active enantiomer, it is possible to enhance therapeutic efficacy while minimizing potential side effects associated with the less active or off-target enantiomer. For example, the development of selective GABAB receptor agonists has focused on (R)-enantiomers of related compounds.

Experimental Protocols

Radioligand Binding Assay for GABAA and GABAB Receptors

This protocol is adapted from standard methods for determining the affinity of compounds for GABA receptors.

1. Membrane Preparation:

- Homogenize rat brains in a sucrose buffer (0.32 M sucrose, pH 7.4).

- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

- Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C.

- Wash the pellet by resuspending in deionized water and centrifuging again. Repeat this wash step.

- Resuspend the final pellet in the binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and store at -70°C.

2. Binding Assay:

- Thaw the prepared membranes and wash twice with the binding buffer.

- Incubate a defined amount of membrane protein with a specific radioligand (e.g., [3H]muscimol for GABAA or [3H]GABA in the presence of a GABAA blocker for GABAB) and varying concentrations of the test compounds ((R)- and (S)-GABOB).

- For GABAB binding, the buffer should be supplemented with a calcium salt (e.g., 2.5 mM CaCl2).

- Incubate at 4°C for a specified time (e.g., 45 minutes).

- Terminate the reaction by rapid filtration through glass fiber filters.

- Wash the filters with ice-cold buffer to remove unbound radioligand.

- Quantify the radioactivity retained on the filters using liquid scintillation counting.

- Determine IC50 values by non-linear regression analysis of the competition binding data.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to assess the functional activity (agonism, antagonism) of GABOB enantiomers at specific GABA receptor subtypes expressed in Xenopus oocytes.

1. Oocyte Preparation and Receptor Expression:

- Harvest stage V-VI oocytes from a female Xenopus laevis.

- Treat the oocytes with collagenase to defolliculate them.

- Inject each oocyte with cRNA encoding the desired GABA receptor subunits (e.g., human ρ1 or ρ1 T244S).

- Incubate the injected oocytes for 2-7 days at 18°C to allow for receptor expression on the oocyte membrane.

2. Electrophysiological Recording:

- Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

- Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.

- Clamp the oocyte membrane potential at a holding potential of -70 mV using a TEVC amplifier.

- Apply GABA or GABOB enantiomers at various concentrations to the oocyte via the perfusion system.

- Record the resulting ion currents.

- Construct dose-response curves to determine EC50, IC50, and Emax values.

Site-Directed Mutagenesis

This protocol outlines the general steps for creating a point mutation, such as T244S in the ρ1 GABAC receptor.

1. Primer Design:

- Design a pair of complementary oligonucleotide primers containing the desired mutation (e.g., changing the codon for Threonine to Serine).

2. PCR Amplification:

- Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type receptor cDNA as the template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.

3. Template Digestion:

- Digest the PCR product with a methylation-sensitive restriction enzyme (e.g., DpnI) to selectively remove the original, methylated parental DNA template.

4. Transformation:

- Transform the mutated, nicked plasmid into competent E. coli cells. The bacterial DNA repair machinery will seal the nicks.

5. Sequencing:

- Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Visualizations

Signaling Pathways

Caption: GABAA Receptor Signaling Pathway.

Caption: GABAB Receptor Signaling Pathway.

Experimental Workflow

Caption: Experimental Workflow for Stereospecificity Analysis.

Conclusion

The stereospecificity of GABOB is a clear and compelling example of how chirality governs the interaction of small molecules with their biological targets. The differential activities of (R)- and (S)-GABOB at GABAA, GABAB, and GABAC receptors underscore the distinct structural and conformational requirements for ligand binding and receptor activation across these receptor subtypes. For researchers and drug development professionals, a thorough understanding of these stereochemical nuances is essential for the rational design of novel, selective, and effective therapeutics targeting the GABAergic system. The data and protocols presented in this guide aim to provide a solid foundation for future investigations into the fascinating world of GABOB stereopharmacology.

References

- 1. Differences in affinity and efficacy of benzodiazepine receptor ligands at recombinant gamma-aminobutyric acidA receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ifsc.usp.br [ifsc.usp.br]

Binding Affinity of (R)-γ-Amino-β-hydroxybutyric Acid to GABA Receptors: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the binding affinity and functional potency of (R)-γ-amino-β-hydroxybutyric acid ((R)-GABOB) at the three main classes of γ-aminobutyric acid (GABA) receptors: GABAA, GABAB, and GABAC (now formally classified as GABAA-ρ). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the stereoselective interactions of GABOB. It includes a summary of quantitative affinity data, detailed experimental methodologies for receptor binding and functional analysis, and diagrams of the associated signaling pathways and experimental workflows.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, mediating its effects through two major classes of receptors: ionotropic GABAA and GABAC receptors, and metabotropic GABAB receptors.[1][2] γ-Amino-β-hydroxybutyric acid (GABOB) is a naturally occurring structural analog of GABA. Due to the presence of a chiral center at the β-position, GABOB exists as two stereoisomers: (R)-GABOB and (S)-GABOB. These enantiomers exhibit distinct pharmacological profiles, demonstrating the stereoselective nature of GABA receptor binding pockets. Understanding the specific binding affinities of each enantiomer is crucial for the development of selective therapeutic agents. This guide focuses on the (R)-enantiomer, summarizing its interaction with GABAA, GABAB, and GABAC receptors.

Quantitative Binding and Functional Data

| Receptor Subtype | Ligand | Assay Type | Value | Enantioselectivity Preference | Reference |

| GABAA | (R)-GABOB | Radioligand Binding (Inferred) | Ki not determined | S > R | [3][4] |

| GABAB | (R)-GABOB | Radioligand Binding (Inferred) | Ki not determined | R > S | [3][4] |

| GABAC (ρ1) | (R)-GABOB | Two-Electrode Voltage Clamp (TEVC) | EC50 = 19 µM | R > S | |

| GABAC (ρ1) | (S)-GABOB | Two-Electrode Voltage Clamp (TEVC) | EC50 = 45 µM |

Note: Studies consistently report that (S)-GABOB is more potent than (R)-GABOB at GABAA receptors. Conversely, (R)-GABOB is the more potent enantiomer at GABAB receptors.[3][4]

Signaling Pathways

The three major GABA receptor types initiate distinct downstream signaling cascades upon activation.

GABAA and GABAC Receptor Signaling

GABAA and GABAC receptors are ligand-gated ion channels, mediating fast synaptic inhibition.[1] Upon agonist binding, the integral chloride (Cl⁻) channel opens, allowing an influx of Cl⁻ ions. This influx leads to hyperpolarization of the postsynaptic membrane, making it less likely to fire an action potential and thus inhibiting neurotransmission.[1]

Caption: Signaling pathway for ionotropic GABAA and GABAC receptors.

GABAB Receptor Signaling

GABAB receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[5] They are obligate heterodimers of GABAB1 and GABAB2 subunits.[6] Agonist binding to the GABAB1 subunit triggers a conformational change, leading to the activation of a coupled inhibitory G-protein (Gi/o).[5] The dissociated G-protein subunits (Gαi/o and Gβγ) then modulate downstream effectors. Gαi/o inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, while the Gβγ subunit inhibits presynaptic voltage-gated Ca²⁺ channels (reducing neurotransmitter release) and activates postsynaptic inwardly rectifying K⁺ channels (leading to hyperpolarization).[5]

Caption: Signaling pathway for the metabotropic GABAB receptor.

Experimental Protocols

The binding affinity and functional potency of ligands like (R)-GABOB are determined using established in vitro techniques. The primary methods are radioligand binding assays for affinity (Ki) and electrophysiological recordings for functional potency (EC50).

Radioligand Displacement Assay (for Ki Determination)

This method measures the affinity of a non-radiolabeled compound (the "competitor," e.g., (R)-GABOB) by quantifying its ability to displace a specific radiolabeled ligand from a receptor.[7]

Objective: To determine the inhibition constant (Ki) of (R)-GABOB for GABAA or GABAB receptors.

Materials:

-

Receptor Source: Rat brain membrane preparations or cell lines stably expressing recombinant human GABAA or GABAB receptors.[7][8]

-

Radioligand:

-

Competitor: (R)-GABOB at various concentrations.

-

Non-specific Binding Control: A high concentration of a standard unlabeled ligand (e.g., 10 mM GABA).[8]

-

Buffers: Assay buffer (e.g., Tris-HCl with appropriate ions like Ca²⁺ for GABAB assays).[9]

-

Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/B), liquid scintillation counter.[9]

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and pellet the membranes via centrifugation. Wash the pellet multiple times and finally resuspend in the assay buffer. Determine protein concentration.[8]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd), and varying concentrations of the competitor ((R)-GABOB).

-

Controls:

-

Total Binding: Membrane + Radioligand + Buffer.

-

Non-specific Binding: Membrane + Radioligand + High concentration of unlabeled standard ligand.

-

-

Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[8][9]

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, trapping the receptor-bound radioligand. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.[9]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of (R)-GABOB to generate a competition curve.

-

Determine the IC50 value (the concentration of (R)-GABOB that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

Caption: General workflow for a radioligand displacement assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology (for EC₅₀ Determination)

This technique is used to measure the functional response of ion channels (like GABAA and GABAC receptors) expressed in large cells, typically Xenopus laevis oocytes. It allows for the determination of an agonist's potency (EC50) and efficacy.

Objective: To determine the half-maximal effective concentration (EC50) of (R)-GABOB at GABAC receptors.

Materials:

-

Xenopus laevis oocytes.

-

cRNA: In vitro transcribed cRNA encoding the desired receptor subunits (e.g., human ρ1 for homomeric GABAC receptors).

-

Injection System: Nanoject or equivalent microinjection setup.

-

TEVC Setup: Amplifier, headstages, micromanipulators, recording chamber, perfusion system.

-

Electrodes: Two glass microelectrodes (one for voltage sensing, one for current injection) filled with a conducting solution (e.g., 3 M KCl).

-

Solutions: Recording solution (e.g., Ringer's solution), agonist solutions ((R)-GABOB at various concentrations).

Procedure:

-

Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus frog. Inject a specific amount of receptor subunit cRNA into the cytoplasm of each oocyte. Incubate the oocytes for 2-7 days to allow for receptor expression on the cell membrane.

-

Recording Setup: Place an oocyte in the recording chamber under continuous perfusion with the recording solution.

-

Impaling the Oocyte: Carefully impale the oocyte with both the voltage-sensing and current-injecting microelectrodes.

-

Voltage Clamp: Clamp the oocyte's membrane potential at a fixed holding potential (e.g., -60 mV or -70 mV). The amplifier will inject the necessary current to maintain this potential.

-

Agonist Application: Apply increasing concentrations of (R)-GABOB to the oocyte via the perfusion system. The activation of the GABA receptors will cause an inward Cl⁻ current, which the amplifier records as the current required to hold the voltage constant.

-

Data Acquisition: Record the peak current response for each concentration of (R)-GABOB. Ensure a washout period with the recording solution between applications to allow the receptors to return to their resting state.

-

Data Analysis:

-

Normalize the current responses to the maximal response observed.

-

Plot the normalized current as a function of the log concentration of (R)-GABOB.

-

Fit the data to a sigmoidal dose-response curve (e.g., the Hill equation) to determine the EC50 value (the concentration that elicits 50% of the maximal response) and the Hill coefficient.

-

Conclusion

(R)-GABOB demonstrates clear and opposing stereoselectivity at the major GABA receptor families. It is a more potent agonist at GABAB and GABAC receptors compared to its (S)-enantiomer.[3][4] Conversely, it is less active than (S)-GABOB at GABAA receptors.[3][4] While precise Ki values from binding assays remain to be fully documented in the literature, functional data for GABAC receptors provide a quantitative measure of its potency. The detailed methodologies provided herein offer a framework for further investigation into the precise binding affinities and for characterizing novel GABA receptor ligands. This understanding is fundamental to leveraging the stereoselective properties of GABOB and its analogs in the pursuit of more targeted therapeutics for neurological disorders.

References

- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABAA receptor - Wikipedia [en.wikipedia.org]

- 3. Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural mechanism of ligand activation in human GABAB receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of (R)-GABOB in Synaptic Transmission and Neuronal Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-γ-Amino-β-hydroxybutyric acid ((R)-GABOB), an endogenous metabolite of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), plays a significant role in modulating synaptic transmission and neuronal inhibition. Its stereoselective interactions with GABA receptors, particularly GABAA, GABAB, and GABAC receptors, underscore its potential as a therapeutic agent. This technical guide provides an in-depth analysis of the mechanisms of action of (R)-GABOB, focusing on its quantitative effects on receptor binding and synaptic currents, detailed experimental methodologies for its study, and visualization of its signaling pathways.

(R)-GABOB and its Interaction with GABA Receptors

(R)-GABOB exhibits a distinct pharmacological profile, acting as an agonist at GABAB and GABAC receptors, while its enantiomer, (S)-GABOB, shows a preference for GABAA receptors. The inhibitory effects of (R)-GABOB are primarily mediated through its action on GABAB and GABAC receptors, leading to a reduction in neuronal excitability.

Quantitative Analysis of Receptor Binding and Function

The potency and efficacy of (R)-GABOB at different GABA receptor subtypes have been characterized through various in vitro assays. The following tables summarize the key quantitative data available.

| Receptor Subtype | Ligand | Parameter | Value | Species | Preparation | Reference |

| GABAC ρ1 (wild-type) | (R)-GABOB | EC50 | 19 µM | Human | Recombinant (Xenopus oocytes) | [1][2] |

| GABAC ρ1 (wild-type) | (S)-GABOB | EC50 | 45 µM | Human | Recombinant (Xenopus oocytes) | [1][2] |

| GABAC ρ1 (T244S mutant) | (R)-GABOB | Partial Agonist Activity | 26% of GABA EC50 at 1 mM | Human | Recombinant (Xenopus oocytes) | [1][2] |

| GABAC ρ1 (T244S mutant) | (S)-GABOB | KB (Antagonist) | 204 µM | Human | Recombinant (Xenopus oocytes) | [1][2] |

| GABAB | (R)-GABOB | Potency vs (S)-GABOB | More potent | Rat | Brain membrane preparations | [3] |

Table 1: Potency and Efficacy of GABOB Enantiomers at GABAC Receptors. This table highlights the greater potency of (R)-GABOB at wild-type GABAC ρ1 receptors compared to its (S)-enantiomer. It also illustrates the dramatic shift in the activity of the enantiomers at the T244S mutant receptor, where (R)-GABOB acts as a weak partial agonist and (S)-GABOB becomes a competitive antagonist.

Mechanisms of Neuronal Inhibition by (R)-GABOB

(R)-GABOB exerts its inhibitory influence on synaptic transmission through both presynaptic and postsynaptic mechanisms, primarily via the activation of GABAB receptors.

Presynaptic Inhibition

Activation of presynaptic GABAB receptors by (R)-GABOB leads to a reduction in the release of neurotransmitters, including GABA itself (autoreceptor-mediated) and glutamate (heteroreceptor-mediated). This inhibitory effect is achieved through the G-protein-mediated inhibition of voltage-gated calcium channels (VGCCs) in the presynaptic terminal, which reduces calcium influx and consequently decreases vesicle fusion and neurotransmitter release.[4][5]

Postsynaptic Inhibition

At the postsynaptic membrane, (R)-GABOB binding to GABAB receptors triggers a signaling cascade that results in neuronal hyperpolarization, making it more difficult for the neuron to fire an action potential. This is primarily achieved through the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[1][6][7][8][9] The opening of these channels allows for the efflux of potassium ions, driving the membrane potential towards the equilibrium potential for potassium, thus causing hyperpolarization.[1][6][7][8][9]

Signaling Pathways of (R)-GABOB

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by (R)-GABOB at presynaptic and postsynaptic sites.

Caption: Presynaptic inhibition by (R)-GABOB via GABAB receptor activation.

Caption: Postsynaptic inhibition by (R)-GABOB leading to hyperpolarization.

Experimental Protocols

Radioligand Binding Assay for GABAB Receptors

Objective: To determine the binding affinity (Ki or IC50) of (R)-GABOB for GABAB receptors.

Materials:

-

Rat brain membranes (cerebellum or whole brain)

-

[3H]GABA or [3H]baclofen (radioligand)

-

(R)-GABOB (test compound)

-

Unlabeled GABA or baclofen (for determining non-specific binding)

-

Tris-HCl buffer

-

CaCl2

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in Tris-HCl buffer containing CaCl2.

-

Binding Assay: In a series of tubes, incubate the brain membranes with a fixed concentration of the radioligand ([3H]GABA or [3H]baclofen) and varying concentrations of (R)-GABOB.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of (R)-GABOB that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Measuring IPSCs

Objective: To quantify the effects of (R)-GABOB on the amplitude, frequency, and decay kinetics of inhibitory postsynaptic currents (IPSCs).

Materials:

-

Cultured neurons or acute brain slices

-

(R)-GABOB

-

Artificial cerebrospinal fluid (aCSF)

-

Internal pipette solution (containing a Cs-based solution to block K+ currents for IPSC recording)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

Procedure:

-

Preparation: Prepare cultured neurons or acute brain slices and place them in a recording chamber continuously perfused with aCSF.

-

Patching: Using a micromanipulator, approach a neuron with a glass micropipette filled with the internal solution. Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell recording configuration.

-

Recording: Clamp the neuron at a holding potential (e.g., -70 mV) to record spontaneous or evoked IPSCs.

-

Drug Application: After obtaining a stable baseline recording, perfuse the chamber with aCSF containing a known concentration of (R)-GABOB.

-

Data Acquisition: Record IPSCs before, during, and after the application of (R)-GABOB.

-

Data Analysis: Analyze the recorded data to quantify changes in the amplitude, frequency, and decay kinetics of the IPSCs in the presence of (R)-GABOB compared to the baseline.

Site-Directed Mutagenesis of GABAC ρ1 Receptor

Objective: To create a specific mutation (e.g., T244S) in the GABAC ρ1 receptor to study the role of this residue in (R)-GABOB binding and function.

Materials:

-

Plasmid DNA containing the wild-type GABAC ρ1 receptor cDNA

-

Mutagenic primers containing the desired mutation

-

High-fidelity DNA polymerase

-

DpnI restriction enzyme

-

Competent E. coli cells

-

Oocyte expression system (e.g., Xenopus laevis oocytes)

Procedure:

-

Primer Design: Design primers that are complementary to the GABAC ρ1 receptor sequence but contain a mismatch at the desired mutation site (T244S).

-

PCR Mutagenesis: Perform PCR using the wild-type plasmid as a template and the mutagenic primers. The polymerase will amplify the entire plasmid, incorporating the desired mutation.

-

Template Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated DNA, thereby selectively digesting the original, non-mutated parental plasmid DNA, which was isolated from a dam+ E. coli strain.

-

Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells for amplification.

-

Verification: Isolate the plasmid DNA from the transformed E. coli and sequence the GABAC ρ1 receptor gene to confirm the presence of the desired mutation.

-

Functional Expression: Inject the cRNA transcribed from the mutated plasmid into Xenopus oocytes.

-

Electrophysiological Analysis: After allowing for receptor expression, perform two-electrode voltage-clamp recordings on the oocytes to characterize the functional properties of the mutant receptor in response to GABA and (R)-GABOB.

Conclusion

(R)-GABOB is a key modulator of inhibitory neurotransmission, acting primarily through GABAB and GABAC receptors. Its stereoselective action and distinct effects on presynaptic and postsynaptic mechanisms highlight its potential for therapeutic interventions targeting neuronal hyperexcitability. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the intricate role of (R)-GABOB in the central nervous system. Further research to obtain more precise quantitative data, particularly on GABAB receptor binding affinity and the specific modulation of IPSC parameters, will be crucial for a complete understanding of its pharmacological profile and for the development of novel therapeutics.

References

- 1. Collision coupling in the GABAB receptor-G protein-GIRK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Generation of pure GABAergic neurons by transcription factor programming - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Presynaptic mechanisms underlying GABAB-receptor-mediated inhibition of spontaneous neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impaired GABAB-mediated presynaptic inhibition increases excitatory strength and alters short-term plasticity in synapsin knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of G-protein-activated inward rectifying K(+) (GIRK) channel currents upon GABAB receptor activation in rat supraoptic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuronal G protein-gated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Uptake and Transport Mechanisms of (R)-4-Amino-3-hydroxybutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Amino-3-hydroxybutyric acid (GABOB), a naturally occurring gamma-amino acid derivative, is a modulator of the GABAergic system. It interacts with both GABAA and GABAB receptors and has been shown to inhibit the uptake of GABA in brain tissue.[1] Understanding the cellular uptake and transport mechanisms of GABOB is crucial for elucidating its pharmacokinetic and pharmacodynamic profiles, and for the development of novel therapeutics targeting the GABAergic system. This guide provides an in-depth overview of the current knowledge on the cellular transport of GABOB, including potential transporters, quantitative data, detailed experimental protocols, and a discussion of regulatory signaling pathways.

Cellular Transport Mechanisms of GABOB

Direct studies on the specific transporters for this compound are limited. However, based on its structural similarity to GABA and other related compounds, its transport is likely mediated by members of the Solute Carrier 6 (SLC6) family of neurotransmitter transporters.

GABA Transporters (GATs)

The primary candidates for GABOB transport are the four known GABA transporters: GAT1 (SLC6A1), GAT2 (SLC6A13), GAT3 (SLC6A11), and the betaine/GABA transporter 1 (BGT1, SLC6A12).[2][3][4] These transporters are responsible for the sodium- and chloride-dependent reuptake of GABA from the synaptic cleft, thereby regulating GABAergic neurotransmission.[2][4]

Evidence suggests that GABOB interacts with these transporters. This compound has been shown to inhibit GABA uptake in rat brain synaptosomes with an IC50 of 67 µM.[1] This inhibitory activity strongly implies an interaction with one or more of the GAT subtypes present in synaptosomal preparations. However, it is not definitively established whether GABOB acts as a substrate that is actively transported by GATs or solely as an inhibitor of GABA transport. Further kinetic studies are required to determine the precise nature of this interaction, including the determination of Michaelis-Menten constants (Km) and maximal transport velocities (Vmax) for GABOB with each GAT subtype.

The stereoselectivity of this interaction also warrants further investigation. While the enantiomers of some GABA analogs exhibit stereoselective inhibition of GABA uptake, for others, the enantiomers are approximately equieffective.[5][6]

Taurine Transporter (TauT/SLC6A6)

The taurine transporter (TauT), another member of the SLC6 family, is also a potential candidate for GABOB transport.[2][4] TauT is known to transport GABA, albeit with a lower affinity than its primary substrate, taurine.[7][8][9] Given that TauT transports other β-amino acids, it is plausible that GABOB, a γ-amino acid with a hydroxyl group, could also be a substrate.[10] Inhibition studies have shown that GABA and other GABA-mimetics can inhibit taurine uptake via TauT, suggesting a shared binding site.[11] The involvement of TauT in GABOB transport would have implications for its distribution, particularly across the blood-retinal barrier and in the liver where TauT is highly expressed.[9]

Quantitative Data on GABOB Interaction with Transporters

The available quantitative data on the interaction of this compound with cellular transport mechanisms is currently limited. The most specific data point is the inhibition of GABA uptake.

| Compound | Transporter System | Parameter | Value | Species/System | Reference |

| This compound | GABA Transporters | IC50 | 67 µM | Rat brain synaptosomes | [1] |

This table summarizes the currently available quantitative data. Further research is needed to determine the kinetic parameters (Km and Vmax) for GABOB transport via specific transporters.

Signaling Pathways Regulating Potential GABOB Transporters

The activity of GABA and taurine transporters is modulated by various intracellular signaling pathways, which could, by extension, regulate the cellular uptake of GABOB.

Protein Kinase C (PKC) and Protein Kinase A (PKA)

Both PKC and PKA have been shown to regulate the function of GABA transporters.[12][13][14][15] Activation of PKC can lead to the internalization of GAT1, reducing its surface expression and consequently decreasing GABA uptake.[13][14][16] The regulation by PKA appears to be more complex and may differ between neuronal cell types.[12] Similarly, PKC activation has been shown to inhibit the activity of the taurine transporter.[15][17] Therefore, signaling cascades that activate PKC or PKA could potentially decrease the cellular uptake of GABOB if it is a substrate for these transporters.

Calcium (Ca2+) Signaling

Intracellular calcium levels play a crucial role in regulating neuronal function, including neurotransmitter transport.[3][8][18][19][20] GABA uptake itself can trigger calcium signals in astrocytes through a mechanism involving the sodium-calcium exchanger.[19][21] Furthermore, calcium influx through voltage-gated calcium channels and NMDA receptors can activate signaling pathways, such as those involving calcineurin, which in turn can modulate the trafficking and function of GABA receptors and potentially transporters.[18][20] The interplay between GABOB transport and cellular calcium homeostasis is an area that requires further investigation.

Below is a diagram illustrating the potential regulatory pathways for GABOB transporters.

Caption: Potential signaling pathways modulating GABOB transport.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the cellular uptake and transport of this compound.

In Vitro GABA Transporter Uptake Assay in Transfected Cells

This protocol is designed to determine if GABOB is a substrate or inhibitor of specific GABA transporter subtypes (GAT1, GAT2, GAT3, BGT1) expressed in a cell line.

Materials:

-

HEK293 or COS-7 cells transiently or stably expressing the human GAT subtype of interest.

-

Culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4).

-

Radiolabeled [3H]-GABA.

-

This compound (GABOB).

-

Known GAT inhibitors (e.g., tiagabine for GAT1, SNAP-5114 for GAT2/3).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Seeding: Seed the transfected cells into a 96-well plate at a density that allows them to reach confluency on the day of the assay.

-

Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.

-

Inhibition Assay:

-

Add uptake buffer containing various concentrations of GABOB or a known inhibitor to the wells.

-

Pre-incubate for 10-20 minutes at 37°C.

-

Add a fixed concentration of [3H]-GABA (typically at or below its Km value for the specific GAT) to each well.

-

Incubate for a short period (e.g., 1-10 minutes) at 37°C to measure the initial rate of uptake.

-

-

Substrate Assay:

-

To determine if GABOB is a substrate, perform a competitive uptake experiment using radiolabeled GABOB if available.

-

Alternatively, assess the ability of unlabeled GABOB to elicit transporter-mediated currents in an electrophysiology setup (e.g., in Xenopus oocytes).

-

-

Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold uptake buffer to stop the transport process.

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells in each well (e.g., with 0.1 M NaOH or a commercial lysis buffer).

-

Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor or in non-transfected cells).

-

For inhibition assays, calculate the IC50 value of GABOB by fitting the data to a dose-response curve.

-

For substrate assays, determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAergic Synaptic Transmission Regulates Calcium Influx During Spike-Timing Dependent Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABA transporter - Wikipedia [en.wikipedia.org]

- 5. Protocols [xenbase.org]

- 6. mdpi.com [mdpi.com]

- 7. ahajournals.org [ahajournals.org]

- 8. Calcium dependent release of gamma-aminobutyric acid (GABA) from human cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cryo-EM structure of GABA transporter 1 reveals substrate recognition and transport mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of amino acids and catecholamines, 5-hydroxytryptamine and their metabolites in brain areas in the rat using in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of molecular transport in the extracellular space using physics-informed neural network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. enamine.net [enamine.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. SLC6 Transporters: Structure, Function, Regulation, Disease Association and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SLC6 transporters: structure, function, regulation, disease association and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pnas.org [pnas.org]

- 20. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Enantioselective Synthesis of (R)-4-Amino-3-hydroxybutyric Acid from Chiral Precursors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Amino-3-hydroxybutyric acid ((R)-GABOB), a chiral analog of the neurotransmitter γ-aminobutyric acid (GABA), is a molecule of significant pharmacological interest, exhibiting anticonvulsant and hypotensive properties. Its stereospecific synthesis is crucial for its biological activity. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-GABOB from various readily available chiral precursors, including (R)-epichlorohydrin and D-mannitol. The protocols are presented with quantitative data to allow for reproducibility and comparison of different synthetic routes.

Introduction

The therapeutic potential of (R)-GABOB has driven the development of numerous enantioselective synthetic strategies. The use of chiral precursors, often referred to as the "chiral pool," provides an efficient and cost-effective approach to obtain the desired enantiomer. This document outlines two prominent synthetic pathways starting from commercially available and relatively inexpensive chiral building blocks: (R)-epichlorohydrin and D-mannitol.

Synthesis from (R)-Epichlorohydrin

The synthesis of (R)-GABOB from (R)-epichlorohydrin is a versatile approach that can proceed through two main routes: one involving a cyanide-mediated ring-opening and the other proceeding via an azide intermediate.

Synthetic Pathway Overview from (R)-Epichlorohydrin

Caption: Synthetic routes to (R)-GABOB from (R)-epichlorohydrin.

Experimental Protocols

Route 1: Via Azide Intermediate

Step 1: Synthesis of Ethyl (R)-4-azido-3-hydroxybutanoate

-

To a solution of commercially available (R)-ethyl 4-chloro-3-hydroxybutanoate (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq).

-

Heat the reaction mixture to 95 °C and stir for 24 hours.

-

After cooling to room temperature, pour the mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford ethyl (R)-4-azido-3-hydroxybutanoate.

Step 2: Hydrogenation and Hydrolysis to (R)-GABOB

-

Dissolve the crude ethyl (R)-4-azido-3-hydroxybutanoate in ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

To the resulting crude amino ester, add 6 M hydrochloric acid and reflux for 4 hours to effect hydrolysis.

-

Cool the reaction mixture and purify by ion-exchange chromatography to yield this compound.

Quantitative Data

| Step | Product | Yield | Enantiomeric Excess (e.e.) |

| Azidation of Ethyl (R)-4-chloro-3-hydroxybutanoate | Ethyl (R)-4-azido-3-hydroxybutanoate | 80% | >99% |

| Hydrogenation and Hydrolysis | This compound | 95% | >99% |

| Overall | This compound | 76% | >99% |

Synthesis from D-Mannitol

D-Mannitol, a naturally occurring sugar alcohol, serves as an inexpensive and readily available chiral precursor for the synthesis of (R)-GABOB. The key strategy involves the transformation of D-mannitol into the versatile chiral building block, (R)-glyceraldehyde acetonide.

Synthetic Pathway Overview from D-Mannitol

Caption: Synthetic pathway to (R)-GABOB from D-mannitol.

Experimental Protocols

Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol

-

Suspend D-mannitol (1.0 eq) in acetone.

-

Add anhydrous zinc chloride (catalytic amount) to the suspension.

-

Stir the mixture at room temperature for 24 hours.

-

Filter the reaction mixture and neutralize the filtrate with an appropriate base (e.g., sodium carbonate).

-

Filter again and concentrate the filtrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to obtain pure 1,2:5,6-di-O-isopropylidene-D-mannitol.

Step 2: Synthesis of (R)-Glyceraldehyde Acetonide

-

Dissolve 1,2:5,6-di-O-isopropylidene-D-mannitol (1.0 eq) in a suitable solvent such as dichloromethane.

-

Add a solution of sodium periodate (NaIO₄) (2.1 eq) in water dropwise to the stirred solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the inorganic salts.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at low temperature to yield (R)-glyceraldehyde acetonide as an oil, which should be used immediately in the next step.

Step 3: Henry Reaction with Nitromethane

-

Dissolve the crude (R)-glyceraldehyde acetonide (1.0 eq) in nitromethane.

-

Cool the solution to 0 °C and add a catalytic amount of a suitable base (e.g., sodium hydroxide solution) dropwise.

-

Stir the reaction mixture at 0 °C for several hours.

-

Acidify the reaction mixture with a dilute acid (e.g., acetic acid) and extract with a suitable solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude nitroaldol adduct.

Step 4: Reduction and Hydrolysis to (R)-GABOB

-

Dissolve the crude nitroaldol adduct in a suitable solvent like methanol.

-

Add a catalyst such as Raney Nickel.

-

Hydrogenate the mixture under a hydrogen atmosphere (Parr shaker) at elevated pressure and temperature.

-

After the reaction is complete, filter the catalyst and concentrate the filtrate.

-

Hydrolyze the resulting amino alcohol acetonide with dilute acid (e.g., 1 M HCl) by heating to remove the acetonide protecting group.

-

Purify the final product by ion-exchange chromatography to obtain this compound.

Quantitative Data

| Step | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (e.e.) |

| Acetonide Protection of D-Mannitol | 1,2:5,6-Di-O-isopropylidene-D-mannitol | 70-80% | N/A | >99% |

| Oxidative Cleavage | (R)-Glyceraldehyde Acetonide | 80-90% | N/A | >99% |

| Henry Reaction | Nitroaldol Adduct | 70-85% | Varies | >99% |

| Reduction and Hydrolysis | This compound | 60-70% | N/A | >99% |

| Overall | This compound | 24-42% | N/A | >99% |

Conclusion